molecular formula C11H17Cl2N3O B1390876 N-(Piperidin-4-yl)picolinamide dihydrochloride CAS No. 1177279-96-7

N-(Piperidin-4-yl)picolinamide dihydrochloride

Cat. No.: B1390876
CAS No.: 1177279-96-7
M. Wt: 278.18 g/mol
InChI Key: FPHGQKWTHSSBHK-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)picolinamide dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O. It is a white crystalline powder known for its applications in various scientific fields. The compound is characterized by the presence of a piperidine ring and a picolinamide moiety, making it a versatile molecule in chemical synthesis and research .

Scientific Research Applications

N-(Piperidin-4-yl)picolinamide dihydrochloride is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)picolinamide dihydrochloride typically involves the reaction of piperidine with picolinic acid or its derivatives. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biochemical effects .

Comparison with Similar Compounds

  • N-(Piperidin-4-yl)pyridine-2-carboxamide
  • N-(Piperidin-4-yl)benzamide

Comparison: N-(Piperidin-4-yl)picolinamide dihydrochloride is unique due to its specific combination of the piperidine ring and picolinamide moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, N-(Piperidin-4-yl)pyridine-2-carboxamide lacks the dihydrochloride salt form, affecting its solubility and stability .

Properties

IUPAC Name

N-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9;;/h1-3,6,9,12H,4-5,7-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHGQKWTHSSBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177279-96-7
Record name N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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